ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate
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Overview
Description
Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate can be achieved through a multi-step process involving the formation of the imidazolidinone ring followed by esterification. One common method involves the reaction of 2-azido acrylates with nitrones under mild conditions . This reaction does not require the assistance of any metal, acid, or base, making it an efficient and convenient method.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy acetates.
Scientific Research Applications
Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl benzofuran-2-carboxylate: A compound with a similar ester functional group but different aromatic structure.
Uniqueness
Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O5 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C14H14N2O5/c1-2-20-12(17)8-21-11-6-4-3-5-9(11)7-10-13(18)16-14(19)15-10/h3-7H,2,8H2,1H3,(H2,15,16,18,19)/b10-7- |
InChI Key |
AZRWWSXGFMNHEO-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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